Product packaging for 5-Ethylindoline hydrochloride(Cat. No.:CAS No. 1172282-89-1)

5-Ethylindoline hydrochloride

Cat. No.: B2445639
CAS No.: 1172282-89-1
M. Wt: 183.68
InChI Key: OSUWMCISDOAQQZ-UHFFFAOYSA-N
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Description

Significance of the Indoline (B122111) Core in Contemporary Chemical Synthesis

The indoline nucleus, a heterocyclic organic compound featuring a fused benzene (B151609) and pyrrole (B145914) ring system, represents a cornerstone in the architecture of many synthetic and naturally occurring molecules. cymitquimica.com Its structure is a hydrogenated analog of indole (B1671886), and this saturation imparts distinct chemical properties and three-dimensional conformations that are highly valued in medicinal chemistry and materials science. nih.govresearchgate.net The indoline scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds.

This significance stems from several key factors. The rigid, bicyclic nature of the indoline core provides a well-defined scaffold upon which substituents can be placed with precise spatial orientation, which is crucial for specific interactions with biological targets like enzymes and receptors. researchgate.net Indoline and its derivatives are integral components of numerous pharmaceuticals, including agents with anti-inflammatory, and antimicrobial properties. chemicalbook.comchemicalbook.comnih.gov For instance, the indoline framework serves as a building block for a range of pharmaceuticals, as well as fungicides and bactericides. chemicalbook.comchemicalbook.com Tryptophan, an essential amino acid, is a biosynthetic precursor for a wide variety of metabolites containing the 2,3-dihydroindole (indoline) structure. nih.gov This inherent biological relevance has inspired chemists to develop a vast array of synthetic methodologies to access and functionalize this versatile core, making it a focal point of contemporary chemical synthesis. nih.gov

Evolution of Research Methodologies in Indoline Chemistry

The academic pursuit of indoline and its derivatives has been paralleled by a significant evolution in synthetic and analytical methodologies. Historically, the synthesis of the parent indole ring, from which indolines can be derived via hydrogenation, has relied on classic named reactions. chemicalbook.com The Fischer indole synthesis, developed in 1883, is one of the most established methods for creating substituted indoles, which can then be reduced to indolines. wikipedia.orgnih.gov Other foundational methods include the Bischler and Nenitzescu indole syntheses, which provided early pathways to access this heterocyclic system. nih.govwikipedia.org

In recent decades, research has shifted towards developing more efficient, selective, and environmentally benign synthetic routes. tandfonline.com Modern methodologies often employ transition-metal catalysis, with metals like palladium and ruthenium enabling novel transformations such as C-H bond activation and heterocyclization reactions to construct the indoline core. rsc.orgorganic-chemistry.org These advanced catalytic systems offer greater control over regioselectivity and allow for the synthesis of complex indoline structures under milder conditions. organic-chemistry.org Furthermore, the rise of green chemistry has promoted the use of techniques like microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. tandfonline.com The development of methods to create benzenoid-substituted indoles, historically a challenge, has also advanced through strategies like the use of "indolyne" intermediates, which serve as powerful electrophilic surrogates. nih.gov This continuous innovation in synthetic strategy underscores the enduring importance of the indoline scaffold in academic and industrial research.

Scope and Academic Relevance of Investigating 5-Ethylindoline (B1627181) Hydrochloride

Within the broad family of indoline derivatives, 5-Ethylindoline hydrochloride stands as a compound of specific academic interest, primarily as a synthetic intermediate and a research chemical. Its structure features an ethyl group at the fifth position of the indoline ring and is supplied as a hydrochloride salt to enhance its stability and solubility in polar solvents. vulcanchem.com

The academic relevance of this particular compound lies in its utility as a building block for more complex molecules. The ethyl group at the C-5 position provides a lipophilic anchor and a point for potential metabolic interaction, while the secondary amine within the indoline ring and the aromatic benzene portion offer multiple sites for further functionalization. Researchers utilize compounds like this compound to explore structure-activity relationships (SAR) in the development of new chemical entities.

The synthesis of this compound can be achieved through several established organic chemistry pathways. One common method is the reduction of 5-ethylindole (B1590493), for example using sodium borohydride. vulcanchem.com Another documented route involves the Friedel-Crafts alkylation of indoline, followed by hydrochlorination to form the salt. vulcanchem.com The investigation of such specific derivatives contributes to the broader understanding of how substitution patterns on the indoline core influence the physicochemical and biological properties of the resulting molecules.

Physicochemical Properties of this compound

Property Value
CAS Number 1172282-89-1 vulcanchem.com
Molecular Formula C₁₀H₁₄ClN vulcanchem.com
Molecular Weight 183.68 g/mol vulcanchem.com
IUPAC Name 5-ethyl-2,3-dihydro-1H-indole;hydrochloride vulcanchem.com
SMILES CCc1ccc2c(c1)CCN2.Cl vulcanchem.com

| Solubility | Soluble in water and methanol (B129727) vulcanchem.com |

Table of Mentioned Chemical Compounds

Compound Name IUPAC Name CAS Number
This compound 5-ethyl-2,3-dihydro-1H-indole;hydrochloride 1172282-89-1 vulcanchem.com
Indoline 2,3-dihydro-1H-indole 496-15-1 cymitquimica.comchemicalbook.comnih.gov
Indole 1H-Indole 120-72-9 wikipedia.orgchemicalbook.com
5-Ethylindole 5-ethyl-1H-indole 68742-28-9 nih.govchemimpex.comchemspider.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN B2445639 5-Ethylindoline hydrochloride CAS No. 1172282-89-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-2,3-dihydro-1H-indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-8-3-4-10-9(7-8)5-6-11-10;/h3-4,7,11H,2,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWMCISDOAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethylindoline Hydrochloride and Analogues

General Strategies for Indoline (B122111) Ring System Construction

The indoline scaffold is a privileged structure in medicinal chemistry and is found in numerous natural products. rsc.orgrsc.org Consequently, a diverse array of synthetic methods has been developed for its construction. These can be broadly categorized into cyclization reactions that form the saturated five-membered nitrogen-containing ring.

Reductive cyclization is a prominent strategy for forming the indoline ring, often starting from ortho-substituted nitroarenes. A classic example that can be adapted for indoline synthesis is the Leimgruber-Batcho synthesis, which traditionally produces indoles from o-nitrotoluenes. wikipedia.orgresearchgate.net In this method, an enamine is first formed from an o-nitrotoluene derivative. wikipedia.org Subsequent reduction of the nitro group to an amine is followed by an intramolecular cyclization. wikipedia.orgresearchgate.net A variety of reducing agents are effective for this transformation, including Raney nickel with hydrazine, palladium-on-carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org

Another approach involves the palladium-catalyzed reductive cyclization of substrates like 2-nitrostyrenes, mediated by carbon monoxide, which is effective for creating functionalized indoles and can be conceptually extended to related saturated systems. nih.gov Photocatalytic methods have also been developed, utilizing visible light and a photocatalyst to promote intramolecular reductive cyclization for the synthesis of functionalized indolines. researchgate.net

Table 1: Comparison of Reductive Cyclization Conditions for Indoline/Indole (B1671886) Synthesis
MethodTypical Starting MaterialKey Reagents/CatalystsReference
Leimgruber-Batcho Synthesiso-Nitrotoluene derivative1. DMF-DMA, Pyrrolidine (B122466) 2. Raney Ni, H₂NNH₂ or Pd/C, H₂ wikipedia.org
Palladium-Catalyzed Cyclization2-Nitrostyrene derivativePd catalyst, CO nih.gov
Photocatalytic CyclizationAryl halide with tethered amineErythrosine B, tris(trimethylsilyl)silane, Visible light researchgate.net

A more modern and highly efficient approach to indoline synthesis involves the palladium-catalyzed intramolecular amination of a C(sp²)–H bond. nih.govorganic-chemistry.org This method typically starts with a β-arylethylamine substrate, which is protected with a directing group, such as a picolinamide (B142947) (PA) group. organic-chemistry.orgorganic-chemistry.org The palladium catalyst facilitates the direct formation of a carbon-nitrogen bond between the amine and an ortho C-H bond on the aryl ring to construct the indoline system. organic-chemistry.org These reactions are valued for their high efficiency, low catalyst loadings, and mild operating conditions. nih.govorganic-chemistry.org

The scope of this methodology is broad, tolerating a wide range of functional groups on the aromatic ring. organic-chemistry.orgnih.gov Variations of this strategy have been developed using different protecting groups for the amine, such as 2-pyridinesulfonyl, and various oxidants to facilitate the catalytic cycle. organic-chemistry.org The direct functionalization of inert C-H bonds represents a significant advancement in synthetic efficiency, avoiding the need for pre-functionalized starting materials like aryl halides. organic-chemistry.orgnih.gov

Classical methods for indole synthesis can be adapted to yield indoline structures. The most notable of these is the Fischer indole synthesis, which traditionally reacts a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org A variation known as the interrupted Fischer indolization can be harnessed to produce indolines. rsc.orgnih.gov This approach is particularly useful for generating fused indoline systems and can be performed under mild conditions. nih.gov The key is to control the reaction to stop at the indolenine stage, which can then be reduced to the corresponding indoline. This method has been successfully implemented in both batch and continuous-flow microfluidic reactors, highlighting its utility and scalability. rsc.orgnih.gov

The Leimgruber-Batcho synthesis, while primarily for indoles, involves a reductive cyclization step that forms a saturated intermediate; by altering the final elimination step, it can be conceptually guided towards an indoline product. wikipedia.org The versatility of these foundational reactions allows for their modification to access the reduced indoline core, demonstrating the interconnectedness of indole and indoline synthetic chemistry. rsc.org

Directed Synthesis of 5-Ethylindoline (B1627181) Hydrochloride

To synthesize the specific target molecule, 5-Ethylindoline hydrochloride, the general strategies for ring construction must be applied to a precursor that bears an ethyl group at the appropriate position.

The selection of the starting material is critical for the directed synthesis of 5-ethylindoline. The synthetic strategy chosen dictates the required precursor.

For Reductive Cyclization (e.g., Leimgruber-Batcho type): The logical starting material would be 4-ethyl-2-nitrotoluene . The ethyl group is already in the correct position relative to the methyl and nitro groups, which will ultimately form the five-membered ring. The reaction would proceed by forming an enamine from the methyl group, followed by reduction of the nitro group and cyclization.

For Palladium-Catalyzed C-H Amination: The precursor would be a derivative of 4-ethylphenethylamine . The ethyl group is positioned on the aromatic ring, and the ethylamine (B1201723) side chain is poised for cyclization. An appropriate N-protecting/directing group, such as picolinamide, would be installed on the amine to facilitate the Pd-catalyzed intramolecular C-H amination at the ortho position. organic-chemistry.org

For Fischer-Type Synthesis: An appropriate precursor would be (4-ethylphenyl)hydrazine . This would be reacted with a suitable two-carbon aldehyde equivalent (like 2-chloroacetaldehyde) under conditions that favor the formation and subsequent reduction of the indolenine intermediate to the indoline.

A potential synthetic route to the related 5-ethyl-1H-indole involves the magnesium-catalyzed dephenylsulfonylation of 5-[2-(phenyl sulfonyl)ethyl]-1H-indole. researchgate.net While this produces the indole, the precursor design illustrates the principle of starting with a functional group handle at the 5-position. The synthesis of 7-ethylindole (B1586515) has also been described via the cyclization of 2-ethylaniline (B167055) with ethylene (B1197577) glycol, showcasing a strategy based on a pre-substituted aniline. researchgate.net

Table 2: Potential Precursors for 5-Ethylindoline Synthesis
Synthetic StrategyKey Precursor MoleculeRationale
Reductive Cyclization4-Ethyl-2-nitrotolueneEthyl group is correctly positioned for cyclization to form the 5-substituted indoline.
Pd-Catalyzed C-H AminationN-Protected 2-(4-ethylphenyl)ethylamineDirect cyclization of the ethylamine side chain onto the pre-ethylated benzene (B151609) ring.
Interrupted Fischer Synthesis(4-Ethylphenyl)hydrazineHydrazine with the ethyl group in place for reaction with a C2-synthon.

Once 5-ethylindoline (the free base) has been synthesized and purified, the final step is its conversion to the hydrochloride salt. This is a standard acid-base reaction performed to improve the compound's stability, crystallinity, and handling properties.

The procedure typically involves dissolving the purified 5-ethylindoline base in a suitable anhydrous organic solvent, such as diethyl ether, ethyl acetate (B1210297), or isopropanol. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether) or gaseous HCl is then added to the solution of the base. beilstein-journals.org The addition of acid protonates the basic nitrogen atom of the indoline ring, causing the hydrochloride salt to precipitate out of the solution. The resulting solid, this compound, can then be collected by filtration, washed with a small amount of the cold solvent to remove any residual impurities, and dried under vacuum. The hydrochlorination of alkenes, a different type of reaction, has been extensively studied, but the principles of handling HCl in organic media are relevant. beilstein-journals.org The use of acidic conditions is also a key feature in the final steps of many complex syntheses, such as the acidification with concentrated HCl to precipitate a carboxylic acid product. nih.gov

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

Solvent System Evaluation

The choice of solvent is critical in the synthesis of indoline derivatives, as it can significantly impact reaction rates and product yields. Research into the synthesis of related structures has shown that solvent polarity, proticity, and coordinating ability play crucial roles. For instance, in a metal-free, regioselective C–H alkylation of indolines, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) was found to be a superior solvent and promoter compared to others like methanol (B129727) (MeOH), ethanol (B145695) (EtOH), dichloromethane (B109758) (DCM), and toluene. nih.gov In contrast, the iron-catalyzed N-alkylation of indoline with benzyl (B1604629) alcohol showed high yields when conducted in 2,2,2-trifluoroethanol (B45653) (TFE). nih.gov

The following table summarizes the effect of different solvents on the yield of a Friedel-Crafts type reaction for the synthesis of indoline derivatives. nih.gov

Table 1: Evaluation of Solvent Systems in Indoline Derivative Synthesis

Entry Solvent Yield (%)
1 HFIP 69
2 DCE 20
3 DCM <10
4 Dioxane No Reaction
5 Toluene No Reaction
6 MeCN No Reaction
7 THF No Reaction

Reaction conditions: Indoline, aryl aldehyde, and solvent at 80 °C. Data sourced from a study on symmetrical triarylmethanes based on indolines. nih.gov

Catalytic Systems and Loading Optimization

Catalysis is fundamental to many modern indoline synthesis routes, offering pathways with high efficiency and selectivity. Palladium-based catalysts are widely employed for intramolecular C-H amination to form the indoline ring. organic-chemistry.orgorganic-chemistry.org An efficient protocol for synthesizing indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates utilizes a palladium catalyst with low loading under mild conditions. organic-chemistry.org Similarly, palladium-catalyzed intramolecular amination is a key step in the synthesis of 2-substituted indolines. rsc.org

Iron catalysts have also emerged as a cost-effective and less toxic alternative. For example, a tricarbonyl(cyclopentadienone) iron complex has been used to efficiently catalyze the N-alkylation of indoline derivatives. nih.gov Furthermore, copper-catalyzed dehydrogenation of indolines to indoles can be achieved at room temperature using O₂ as the oxidant, demonstrating another catalytic approach. organic-chemistry.org

Optimization of catalyst loading is a crucial aspect to balance reaction efficiency with cost and potential product contamination. Studies on palladium-catalyzed intramolecular amination have focused on achieving high yields with low catalyst loadings. organic-chemistry.orgorganic-chemistry.org For instance, the synthesis of N-substituted indoles has been achieved with low loadings of a recyclable palladium nanocrystal catalyst. mdpi.com

Table 2: Comparison of Catalytic Systems in Indoline Synthesis

Catalyst System Reaction Type Key Features Reference
Palladium(II) Acetate / Ligand Intramolecular C-H Amination High efficiency, mild conditions, low catalyst loading. organic-chemistry.orgorganic-chemistry.org organic-chemistry.orgorganic-chemistry.org
Tricarbonyl(cyclopentadienone) Iron Complex N-Alkylation Efficient N-alkylation using alcohols. nih.gov nih.gov
Lanthanide/B(C₆F₅)₃ Hydroboration Reduction of Indoles Good yields, potential for large-scale synthesis. organic-chemistry.org organic-chemistry.org
Temperature and Pressure Profiling

Temperature is a critical parameter that must be carefully controlled to maximize product yield and minimize the formation of impurities. In the palladium-catalyzed synthesis of indoline compounds, performing the reaction at a lower temperature of 60°C was found to enhance yields and reduce side reactions. organic-chemistry.org Other syntheses, such as iron-catalyzed N-alkylations, may require higher temperatures, around 110°C, to proceed efficiently. nih.gov Additive- and catalyst-free phosphorylation reactions involving indole derivatives have been optimized at 85°C. acs.org The ideal temperature profile is highly specific to the reaction mechanism, catalytic system, and substrates involved.

Most modern synthetic methods for indoline and its analogues are optimized to be performed at ambient pressure. This aligns with the principles of green chemistry, which advocate for minimizing the energy requirements of chemical processes. bridgew.edu

Green Chemistry Principles Applied to Indoline Synthesis

The synthesis of indoline and its derivatives is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bridgew.edutandfonline.com This includes using renewable feedstocks, improving atom economy, and employing safer solvents and reaction conditions. bridgew.edursc.org

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in medicinal chemistry for the synthesis of indoles and related heterocycles, aligning with green chemistry principles by significantly reducing reaction times and often avoiding the use of volatile organic solvents. tandfonline.comnih.gov

Table 3: Examples of Microwave-Assisted Indole/Indoline Synthesis

Reaction Type Conditions Time Yield Reference
Bischler Indole Synthesis Solid-state, solvent-free, 540 W 45-60 s 50-75% organic-chemistry.org
Pd-Catalyzed Heterocyclization Neat mixture, microwave irradiation Not specified Excellent mdpi.com

Utilization of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis, offering advantages such as low volatility, high thermal stability, and recyclability. tandfonline.com Their application in the synthesis of indoles and their derivatives, including the core structure of 5-ethylindoline, has been a significant area of research. Task-specific ionic liquids, particularly those with Brønsted or Lewis acidic properties, can function as both the reaction medium and the catalyst, simplifying reaction procedures and often leading to improved yields and selectivities. researchgate.netcdnsciencepub.com

The Fischer indole synthesis, a cornerstone method for preparing indoles, has been successfully adapted to use ionic liquids. tandfonline.comresearchgate.net For instance, Brønsted acidic ionic liquids have been employed to catalyze the reaction between various hydrazines and ketones, affording indole products in high yields. tandfonline.com One study demonstrated the use of a novel, eco-friendly protonic ionic liquid, tetramethylguanidinium propanesulfonic acid trifluoromethylacetate ([TMGHPS][TFA]), as an effective catalyst and medium for the Fischer indole synthesis. tandfonline.com The reactions proceeded efficiently, and the ionic liquid could be regenerated and reused multiple times without a significant loss of activity. tandfonline.com

SO3H-functionalized ionic liquids have also been designed and used as highly effective catalysts for the one-pot Fischer indole synthesis in an aqueous medium. rsc.orgrsc.org This approach combines the benefits of ionic liquid catalysis with the environmental advantages of using water as a solvent. The indole products can often be easily separated by filtration, and the water-soluble catalyst can be recovered. rsc.orgrsc.org In some cases, the use of ionic liquids allows the reaction to proceed without any additional organic solvents. researchgate.net The choice of the ionic liquid's cation and anion can significantly influence the reaction's efficiency, with stronger acids like trifluoroacetate (B77799) showing higher catalytic activity in certain systems. tandfonline.com Continuous-flow reactors have also been utilized with ionic liquids for Fischer indole synthesis, demonstrating the potential for scalable and efficient production. akjournals.com

Table 1: Examples of Ionic Liquids in Indole Synthesis This table is interactive. Click on headers to sort.

Ionic Liquid (IL) Reaction Type Substrates Key Findings Yield (%) Reference
[(HSO3-p)2im][HSO4] Fischer Indole Synthesis Phenylhydrazines and Ketones Efficient catalysis in water; recyclable catalyst. 68-96 rsc.orgrsc.org
[TMGHPS][TFA] Fischer Indole Synthesis Hydrazines and Ketones Eco-friendly, recyclable IL; high yields. up to 97 tandfonline.com
[bmim]HSO4 Friedel-Crafts / Fischer Indole Various Serves as an acidic catalyst for various reactions. Good to excellent researchgate.net
[EMIM][BF4] Fischer Indole Synthesis Phenylhydrazines and Propylaldehyde Used in a continuous-flow reactor; high yield and purity. 95.3 akjournals.com
Sulfonic-acid-functionalized IL Michael Addition / Bis(indolyl)methane synthesis Indoles and α,β-unsaturated ketones / Aldehydes Catalyst is reusable for ten consecutive runs under solvent-free conditions. Good to high cdnsciencepub.com
Triethylammonium acetate (TEAA) 1,3-Dipolar Cycloaddition N-allyl-indole-2-carbaldehyde and α-amino acid esters Recyclable medium for synthesis of fused pyrrolo-indoles. Not specified rsc.org

Solvent-Free Reaction Methodologies

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry, minimizing waste and reducing the environmental impact associated with traditional solvent use. These methodologies are often accompanied by benefits such as higher reaction rates, improved yields, and simplified product purification. mdpi.comresearchgate.net Several synthetic routes to indoline analogues and related heterocyclic systems have been successfully developed under solvent-free conditions.

One notable approach involves the use of a sulfonic-acid-functionalized ionic liquid as a catalyst for the synthesis of indole derivatives at room temperature without any solvent. cdnsciencepub.com This method proved effective for Michael additions of indoles to electron-deficient olefins and for the synthesis of bis(indolyl)methanes, with the catalyst being readily reusable. cdnsciencepub.com Another example is the synthesis of highly functionalized benzazepines through the ring expansion of indoles with dialkylacetylene dicarboxylates under thermal, open-air conditions, completely avoiding the need for both a solvent and a catalyst. rsc.org

The synthesis of bis(indolyl)methanes has also been achieved under solvent- and catalyst-free conditions using visible light irradiation. researchgate.net This environmentally benign procedure involves the condensation of indole with various aromatic aldehydes, offering good yields and a simple setup. researchgate.net Furthermore, metal-catalyzed reactions can be adapted to solvent-free environments. For instance, a copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin has been developed for the synthesis of indolizines under solvent-free conditions, showcasing high stereoselectivity and functional group tolerance. mdpi.com These examples highlight a clear trend towards reducing or eliminating solvents in the synthesis of indole-based scaffolds, aligning with the principles of sustainable chemical manufacturing.

Table 2: Overview of Solvent-Free Synthesis of Indole Analogues This table is interactive. Click on headers to sort.

Reaction Type Catalyst/Conditions Substrates Product Type Key Findings Reference
Michael Addition / Bis(indolyl)methane synthesis Sulfonic-acid-functionalized IL Indoles and Michael acceptors/Aldehydes 3-Substituted indoles / Bis(indolyl)methanes Efficient, room temperature, reusable catalyst. cdnsciencepub.com
Three-component reaction CuBr Pyridine, Acetophenone, Nitroolefin Indolizines High yields, high stereoselectivity. mdpi.com
Ring Expansion Thermal, Catalyst-free Substituted indoles and Dialkylacetylene dicarboxylates Benzazepines Concerted reaction, very good yields. rsc.org
Condensation Visible light, Catalyst-free Indole and Aromatic aldehydes Bis(indolyl)methanes Environmentally benign, simple procedure. researchgate.net

Nanocatalyst Integration in Indoline Synthesis

The integration of nanocatalysts into synthetic organic chemistry has provided powerful tools for creating complex molecules like indoline analogues with high efficiency and selectivity. aip.org Nanomaterials, owing to their high surface-area-to-volume ratio and unique electronic properties, often exhibit superior catalytic activity compared to their bulk counterparts. aip.orgnih.gov This allows for reactions to proceed under milder conditions, with lower catalyst loadings and often with enhanced recyclability, contributing to more sustainable chemical processes. aip.orgresearchgate.net

A variety of nanocatalysts have been developed for the synthesis of indoles and related nitrogen heterocycles. Magnetic nanoparticles (MNPs), such as Fe3O4, have been used as highly effective and easily recoverable catalysts for the synthesis of various indole derivatives. aip.orgresearchgate.net Their magnetic nature simplifies separation from the reaction mixture, allowing for multiple reuse cycles without significant loss of activity. researchgate.net For example, Fe3O4 MNPs have been used to catalyze the synthesis of 6H-Indolo[2,3-b]quinoxaline under relatively mild reflux conditions. aip.org

Copper oxide (CuO) nanoparticles are another class of effective catalysts, particularly for C-N cross-coupling reactions. researchgate.net A protocol for synthesizing N-substituted indoles was developed involving the aromatization of an indoline followed by a C-N cross-coupling with aryl halides using nano CuO as a recyclable catalyst. researchgate.net Graphene-based nanomaterials have also been functionalized to create novel catalysts. Nano graphene oxide functionalized with 3-aminopyridine (B143674) has been reported as a robust heterogeneous catalyst for the synthesis of spiro-indoline-pyranochromene derivatives. proquest.com The development of nanocatalysts for indole synthesis is a rapidly advancing field, offering green and efficient alternatives to traditional homogeneous catalysts. nih.govresearchgate.net

Table 3: Nanocatalysts in the Synthesis of Indolines and Analogues This table is interactive. Click on headers to sort.

Nanocatalyst Reaction Type Product Type Key Advantages Reference
Fe3O4 Magnetic Nanoparticles (MNPs) Condensation / Cyclization 6H-Indolo[2,3-b]quinoxaline High catalytic activity, mild conditions, easy recovery. aip.org
SbCl3@Fe3O4/g-C3N4 One-pot multicomponent reaction Spiro[indole‐quinazoline] derivatives Magnetic, stable, reusable, good to excellent yields. jsynthchem.com
Copper Oxide (CuO) NPs C-N Cross-coupling N-Substituted indoles Recyclable catalyst, good to excellent yields. researchgate.net
Graphene oxide/3-aminopyridine Multicomponent reaction Spiro-indoline-pyranochromene Heterogeneous, recyclable (up to 7 times), high yields. proquest.com

Chemical Reactivity and Transformation Studies of 5 Ethylindoline Hydrochloride

Functional Group Interconversions on the 5-Ethylindoline (B1627181) Hydrochloride Scaffold

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk On the 5-ethylindoline scaffold, such transformations can be performed at several key positions to generate diverse analogues. The hydrochloride salt form indicates that the indoline (B122111) nitrogen is protonated; therefore, in many reactions involving this nitrogen as a nucleophile, a base is required for deprotonation.

Reactivity at the Indoline Nitrogen Atom

The secondary amine of the indoline ring is a primary site for functionalization due to its nucleophilic character after deprotonation. Common reactions at this position include N-alkylation, N-acylation, and N-sulfonylation, which introduce a wide range of substituents, thereby modifying the molecule's properties. nih.govresearchgate.net

N-Acylation: The indoline nitrogen can be readily acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. For instance, N-acylation of 5-substituted indoles has been achieved with various carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. researchgate.net A similar strategy can be applied to 5-ethylindoline. For example, acylation of 5-nitroindoline (B147364) with 4-fluorobenzoyl chloride has been reported to proceed in high yield. nih.gov

N-Alkylation: Reductive amination is a common method for N-alkylation. nih.gov This involves reacting the indoline with an aldehyde or ketone in the presence of a reducing agent. Alternatively, direct alkylation with alkyl halides can be performed, though this can sometimes lead to over-alkylation.

N-Arylation: The nitrogen atom can also undergo coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl derivatives, expanding the structural diversity of the indoline core.

Reaction Type Reagents Product Type Reference
N-AcylationR-COCl, BaseN-Acylindoline nih.govresearchgate.net
N-AlkylationR-CHO, NaBH(OAc)₃N-Alkylindoline nih.gov
N-SulfonylationR-SO₂Cl, BaseN-Sulfonylindoline vanderbilt.edu

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The benzene (B151609) portion of the indoline nucleus is susceptible to electrophilic aromatic substitution (EAS). The amino group (N1) and the ethyl group (C5) are both activating, ortho-, para-directing groups. Consequently, electrophiles are directed to the C4, C6, and C7 positions. In indoles, electrophilic substitution preferentially occurs at the C3 position of the pyrrole (B145914) ring, but in the saturated indoline system, the reactivity shifts to the benzenoid ring. nih.govimperial.ac.ukyoutube.com

Common electrophilic substitution reactions include:

Nitration: Using nitric acid in the presence of sulfuric acid.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or molecular bromine.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acid chloride/anhydride or alkyl halide with a Lewis acid catalyst.

Nucleophilic aromatic substitution (SNAr) on the aromatic ring is less common and typically requires the presence of strong electron-withdrawing groups (like a nitro group) and a good leaving group. gcwgandhinagar.com

Reaction Typical Reagents Expected Position(s) of Substitution Reference
NitrationHNO₃, H₂SO₄C4, C6, C7 imperial.ac.uk
BrominationBr₂, FeBr₃ or NBSC4, C6, C7 nih.gov
AcylationRCOCl, AlCl₃C4, C6, C7 researchgate.net

Chemical Modifications of the 5-Ethyl Moiety

The ethyl group at the C5 position offers another site for chemical modification, primarily at the benzylic position (the carbon atom attached to the aromatic ring). These reactions allow for the introduction of further functionality.

Benzylic Oxidation: The benzylic CH₂ group can be oxidized to a ketone (5-acetylindoline) or a carboxylic acid (indoline-5-carboxylic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Benzylic Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN, can introduce a halogen atom at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution reactions.

Derivatization Strategies for Advanced Indoline Systems

Building upon the fundamental reactivity of the 5-ethylindoline core, more complex molecular architectures can be constructed through various derivatization strategies.

C-Alkylation and C-Acylation Reactions

As mentioned, Friedel-Crafts reactions are a primary method for C-alkylation and C-acylation of the aromatic ring. researchgate.net The synthesis of 5-alkyl-1-(phenylsulfonyl)indoles has been described involving a Friedel-Crafts acylation followed by a reduction step. researchgate.net For 5-ethylindoline, acylation would be directed to the positions activated by both the amino and ethyl groups.

More advanced methods, such as transition metal-catalyzed C-H activation, provide modern alternatives for C-alkylation. For example, iridium-catalyzed C-H alkylation has been used for the branched-selective alkylation of N-arylisoindolinones, where an amide carbonyl group directs the reaction to the ortho C-H bond. nih.gov Similar strategies could potentially be adapted for the functionalization of N-acylated 5-ethylindoline.

Cycloaddition Reactions Involving the Indoline Nucleus

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems. researchgate.net While the saturated indoline ring is not a typical substrate for cycloadditions, it can be a precursor to reactive intermediates that do participate in such reactions.

[3+2] Cycloadditions: One approach involves the in-situ generation of an azomethine ylide from the indoline nucleus, which can then undergo a [3+2] cycloaddition with a dipolarophile. This strategy is used to synthesize complex spiropyrrolidine frameworks. researchgate.net

[2+2+2] Cycloadditions: These reactions can be used to construct fused aromatic rings. For instance, iridium(III)-catalyzed [2+2+2] cycloadditions of diynes with alkynes are used to synthesize isoindoline (B1297411) derivatives. researchgate.net

Diels-Alder Type Reactions: Dehydrogenation of the indoline to the corresponding 5-ethylindole (B1590493) would generate a diene system within the pyrrole ring, making it suitable for Diels-Alder or hetero-Diels-Alder reactions, which are useful for building polycyclic indole (B1671886) alkaloids. imperial.ac.uk

Synthesis of Fused Heterocyclic Compounds

The chemical framework of 5-Ethylindoline hydrochloride, containing a reactive indoline nucleus, serves as a valuable precursor for the synthesis of various fused heterocyclic compounds. The indoline structure, which is a dihydro-derivative of indole, possesses a nucleophilic aromatic ring and a secondary amine, making it amenable to cyclization reactions to form polycyclic systems. A primary and well-established method for achieving this is the Pictet-Spengler reaction. commonorganicchemistry.comwikipedia.orgchemeurope.com This reaction involves the condensation of a β-arylethylamine, such as 5-ethylindoline, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to yield a tetrahydro-β-carboline or a related fused system. commonorganicchemistry.comwikipedia.org

The general approach for synthesizing fused heterocycles from this compound involves its reaction with a suitable carbonyl compound in the presence of an acid catalyst. commonorganicchemistry.com The ethyl group at the 5-position of the indoline ring is an electron-donating group, which can enhance the nucleophilicity of the aromatic ring and facilitate the electrophilic aromatic substitution step of the Pictet-Spengler reaction. chemeurope.com

A prominent class of fused heterocycles synthesized from indoline derivatives are the pyrimido[3,4-a]indoles. While specific studies detailing the synthesis of pyrimido[3,4-a]indoles directly from this compound are not extensively documented in readily available literature, the general synthetic strategies for analogous compounds suggest a plausible reaction pathway. This would typically involve a multi-step sequence, potentially starting with a Pictet-Spengler-type reaction to form a key intermediate, which is then further elaborated to construct the pyrimidine (B1678525) ring.

A more direct and widely applicable method for creating a fused heterocyclic system from an indoline is the Pictet-Spengler reaction to form β-carbolines. commonorganicchemistry.commdpi.com For instance, the reaction of tryptamine, a closely related indole derivative, with formaldehyde (B43269) is a classic example that yields 1,2,3,4-tetrahydro-β-carboline. bldpharm.comaceschem.com By analogy, the reaction of this compound with an aldehyde, such as formaldehyde, is expected to produce the corresponding 6-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. The reaction conditions for such transformations typically involve heating the reactants in the presence of a protic or Lewis acid. wikipedia.orgchemeurope.com

The following table summarizes a representative Pictet-Spengler reaction for the synthesis of a fused heterocyclic compound from an indoline precursor.

Reactant 1Reactant 2ProductReaction TypeCatalyst/ReagentsGeneral Conditions
This compoundFormaldehyde6-Ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indolePictet-Spengler ReactionAcid (e.g., HCl, H₂SO₄)Heating in a suitable solvent (e.g., ethanol (B145695), water)

Mechanistic Elucidation of this compound Chemical Transformations

The chemical transformations of this compound, particularly in the context of forming fused heterocyclic compounds, are primarily governed by the mechanism of the Pictet-Spengler reaction. commonorganicchemistry.comwikipedia.orgdepaul.edu This reaction proceeds through a well-elucidated pathway involving several key steps.

The reaction is initiated by the condensation of the secondary amine of the 5-ethylindoline with the carbonyl group of an aldehyde or ketone. wikipedia.org In the presence of an acid catalyst, the hydroxyl group of the resulting hemiaminal is protonated and eliminated as a water molecule, leading to the formation of a highly electrophilic iminium ion. commonorganicchemistry.comdepaul.edu

The subsequent and rate-determining step is the intramolecular electrophilic aromatic substitution, where the electron-rich C-7 position of the indoline ring attacks the electrophilic carbon of the iminium ion. wikipedia.org The presence of the electron-donating ethyl group at the 5-position of the indoline ring enhances the nucleophilicity of the aromatic system, thereby facilitating this cyclization step. chemeurope.com This attack results in the formation of a spirocyclic intermediate.

This spirocyclic intermediate then undergoes a rearrangement to alleviate ring strain and restore aromaticity. A proton is lost from the nitrogen atom of the original indoline ring, and the benzenoid aromaticity is re-established, leading to the final fused heterocyclic product, a tetrahydro-β-carboline derivative. wikipedia.org

Mechanistic studies on related Pictet-Spengler reactions have provided insights into the stereoselectivity of the process, particularly when chiral aldehydes or substituted indolines are used. nih.gov The geometry of the imine intermediate and the nature of the substituents on both reactants can influence the diastereoselectivity of the cyclization. nih.gov While specific mechanistic studies focusing exclusively on this compound are not extensively detailed, the fundamental principles of the Pictet-Spengler reaction provide a robust framework for understanding its chemical transformations.

Advanced Spectroscopic Characterization Methodologies for 5 Ethylindoline Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of 5-Ethylindoline (B1627181) hydrochloride would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 6.5-8.0 ppm). The specific chemical shifts and splitting patterns are influenced by the position of the ethyl group and the fusion of the dihydro-pyrrole ring. The protons of the ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl substituent on an aromatic ring. The protons on the indoline (B122111) ring (C2 and C3) would also have characteristic chemical shifts, likely in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 5-Ethylindoline Hydrochloride

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (H-4, H-6, H-7)6.8 - 7.5m-
Indoline CH₂ (C2-H)~3.0 - 3.5t~8.0
Indoline CH₂ (C3-H)~3.5 - 4.0t~8.0
Ethyl CH₂~2.6q~7.5
Ethyl CH₃~1.2t~7.5
N-HVariablebr s-

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons will resonate in the δ 110-150 ppm range. The carbons of the ethyl group and the indoline ring will appear in the upfield region. The chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (quaternary)130 - 150
Aromatic CH110 - 130
Indoline C2~45 - 55
Indoline C3~30 - 40
Ethyl CH₂~28
Ethyl CH₃~16

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. amazonaws.com For this compound, COSY would show correlations between adjacent protons, such as the coupling between the ethyl group's CH₂ and CH₃ protons, and between adjacent aromatic protons. unit.nocore.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). amazonaws.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the ethyl CH₃ would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. amazonaws.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected between the ethyl protons and the aromatic carbons to which the ethyl group is attached.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of specific functional groups. Key expected vibrations include N-H stretching from the secondary amine hydrochloride, C-H stretching from the aromatic and aliphatic parts of the molecule, and C=C stretching from the aromatic ring.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine salt)Stretch2400 - 2800
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1450 - 1600
C-NStretch1250 - 1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound, the molecular ion peak would confirm the molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the indoline ring, and other characteristic fragmentations that can be used to confirm the structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Fragmentation Pathway
183/185[M+H]⁺ (molecular ion)Protonation of the molecule
148[M-C₂H₅]⁺Loss of the ethyl group
--Further fragmentation of the indoline ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable insights into its constitution and the nature of its chemical bonds.

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed in the UV-Vis region are typically π → π* (pi to pi star) and n → π* (non-bonding to pi star) transitions. The indoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, possesses a π-electron system that is the principal chromophore responsible for its UV absorption.

The electronic spectrum of the parent indoline molecule exhibits characteristic absorption bands. The introduction of an ethyl group at the 5-position of the indoline ring, as in this compound, is expected to modulate these electronic transitions. Alkyl groups, such as the ethyl group, are known to be weak auxochromes. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light. They typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is attributed to the electron-donating inductive effect (+I) of the alkyl group, which slightly increases the electron density of the aromatic π-system, thereby lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the UV-Vis spectrum of this compound is anticipated to show absorption maxima at slightly longer wavelengths compared to unsubstituted indoline. The spectrum is generally characterized by two main absorption bands, analogous to the ¹Lₐ and ¹Lₑ bands observed in its aromatic precursor, indole (B1671886). The position and intensity of these bands are sensitive to the solvent used for analysis, a phenomenon known as solvatochromism. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima. For instance, in polar solvents, transitions with a more polar excited state, such as the ¹Lₐ band in indoles, often exhibit a red shift.

While specific experimental data for this compound is not widely available in public spectral databases, the expected absorption maxima can be inferred from studies on related substituted indolines. The table below provides a hypothetical representation of the expected UV-Vis absorption data for this compound in a common solvent like ethanol (B145695), based on the known effects of alkyl substitution on the indoline chromophore.

SolventExpected λmax 1 (nm)Expected λmax 2 (nm)Corresponding Electronic Transition
Ethanol~250 - 260~290 - 300π → π*

Detailed Research Findings:

Detailed research on a wide array of substituted indoles has established the principles governing their UV-Vis spectroscopic behavior. Studies have shown that the nature and position of substituents on the indoline ring significantly influence the electronic absorption spectra. Electron-donating groups, such as the ethyl group in this compound, generally cause a bathochromic shift of the absorption bands. This is a well-documented effect that arises from the perturbation of the π-electron system of the chromophore.

The analysis of electronic transitions in molecules like this compound is crucial for a comprehensive understanding of their photophysical properties. UV-Vis spectroscopy, therefore, serves as a fundamental tool in the structural elucidation and characterization of such compounds, providing a fingerprint of their electronic makeup.

Applications of 5 Ethylindoline Hydrochloride As a Chemical Building Block and Research Intermediate

Strategic Utility in the Synthesis of Diverse Heterocyclic Frameworks

The structural framework of 5-ethylindoline (B1627181) is a key component in the synthesis of a wide array of heterocyclic compounds. Its utility stems from the ability to either modify the existing indoline (B122111) structure or use it as a foundational piece for assembling more elaborate polycyclic systems.

One of the most fundamental applications of indoline derivatives, including 5-ethylindoline, is their role as precursors to the corresponding indole (B1671886) structures. Indoles are a ubiquitous and highly important class of heterocycles found in numerous natural products and pharmaceuticals. nih.govmdpi.comnih.govcapes.gov.br The conversion of an indoline to an indole is an aromatization reaction, specifically a dehydrogenation, which can be achieved using a variety of chemical reagents or catalytic systems. nih.govrsc.orgresearchgate.netresearchgate.net

Common methods for the dehydrogenation of indolines include oxidation with reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). nih.gov Catalytic methods, often employing transition metals such as palladium, copper, or manganese under aerobic conditions, provide an efficient route to indoles from indolines. researchgate.net In this context, 5-ethylindoline hydrochloride can be neutralized and subsequently oxidized to produce 5-ethylindole (B1590493). This transformation is significant as it opens access to a wide range of 5-ethylindole derivatives, which can be further functionalized at the nitrogen, the C2, or C3 positions of the pyrrole (B145914) ring. The cytochrome P450 enzyme system has also been shown to catalyze this type of "aromatase" activity, converting indolines to indoles. nih.govnih.gov

Table 1: Illustrative Dehydrogenation Methods for Indoline Scaffolds

Reagent/CatalystReaction ConditionsProduct TypeGeneral Reference
Manganese Dioxide (MnO₂)Organic solvent (e.g., acetone, CH₂Cl₂), Room TemperatureIndole nih.gov
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Inert solvent (e.g., dioxane, toluene), HeatIndole nih.gov
Pd/CSolvent, Heat, often with a hydrogen acceptorIndole researchgate.net
Cu₂O / N-Hydroxyphthalimide (NHPI)Acetonitrile (B52724), O₂ or Air, HeatIndole researchgate.net
Photoredox Catalysis (e.g., Ir photocatalyst)Visible light, oxidant (e.g., perester)Indole rsc.org

The indoline nucleus is a common substructure in many complex, polycyclic alkaloids and synthetic molecules with significant biological activity. nih.gov Consequently, 5-ethylindoline serves as a valuable starting material for the construction of these intricate frameworks. Cycloaddition reactions are a powerful tool for this purpose, allowing for the rapid assembly of fused-ring systems. researchgate.netlibretexts.org

For instance, indoles and their derivatives can participate as dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) to form tetrahydrocarbazoles. libretexts.orgnih.gov While the aromatic indole is less reactive, its corresponding indoline can be functionalized and then involved in annulation strategies. More commonly, the indole derived from 5-ethylindoline can undergo cycloadditions. For example, photocatalytic methods using catalysts like platinum-modified titanium dioxide can facilitate the Diels-Alder reaction of indoles with dienes under visible light. nih.gov Furthermore, 1,3-dipolar cycloadditions involving azomethine ylides generated from isatins (which can be derived from indoles) are used to create complex spirooxindole scaffolds. nih.gov The 5-ethylindoline core provides a specific substitution pattern that is carried through these synthetic sequences, leading to unique polycyclic structures. Methodologies for creating fused indoline frameworks through Zn(II)-catalyzed [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes have also been developed, highlighting a pathway to complex polycyclic indolines. researchgate.net

Contributions to Advancements in Organic Synthesis Methodologies

This compound is a useful substrate for developing and refining new synthetic methods, particularly in the areas of carbon-carbon and carbon-heteroatom bond formation.

Cross-coupling reactions, which form a bond between two different fragments, are a cornerstone of modern organic synthesis, with palladium-catalyzed reactions being particularly prominent. google.com The indoline scaffold can be a substrate in various cross-coupling reactions. For example, after conversion to the corresponding 5-ethylindole, the N-H bond can be functionalized in Buchwald-Hartwig amination reactions. The C-H bonds of the aromatic ring can also be targeted for direct functionalization. A cobalt-catalyzed dehydrogenative cross-coupling has been used for the C-H alkoxylation of indoles to form indole ethers. nih.gov

Annulation reactions, which form a new ring onto an existing structure, are also applicable. For example, N-hydroxy allenylamines can undergo [3+2]-annulations with nitrosoarenes to produce substituted indole products in a one-pot synthesis. nih.gov The 5-ethylindoline core can be derivatized to participate in such transformations, allowing for the construction of fused heterocyclic systems.

The study of regioselectivity—the preference for bond formation at one position over another—is critical in the synthesis of substituted heterocycles. google.comluc.edu In 5-ethylindoline, the ethyl group at the C5 position influences the electronic and steric environment of the aromatic ring. This can direct electrophilic aromatic substitution reactions to specific positions, such as C4, C6, or C7. For example, controlling the conditions of alkylation reactions on N-H free indolines can lead to regioselective substitution at either the nitrogen (N1) or the C5 position.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration, particularly for reactions involving the chiral centers that can be created from the saturated portion of the indoline ring. mdpi.com For example, oxidative ring formation of L-tryptophan derivatives can lead to the stereoselective synthesis of hexahydropyrrolo[2,3-b]indole structures. Similarly, 1,3-dipolar cycloaddition reactions using isatins and alpha-amino acids can be highly diastereoselective, producing complex spirooxindoles. nih.govnih.gov The 5-ethylindoline scaffold can be incorporated into substrates for such reactions to explore how substitution on the benzene (B151609) ring affects the stereochemical outcome of transformations on the pyrrolidine (B122466) ring.

Table 2: Examples of Reaction Types for Exploring Selectivity with Indoline Scaffolds

Reaction TypeSelectivity ExploredKey FeaturesGeneral Reference
Electrophilic Aromatic SubstitutionRegioselectivityDirects new substituents to specific positions (C4, C6, C7) on the aromatic ring.
Alkylation of N-H IndolineRegioselectivity (N vs. C)Solvent and catalyst control can determine whether alkylation occurs at the nitrogen or a carbon atom.
1,3-Dipolar CycloadditionDiastereoselectivityCreates multiple new stereocenters with high control, leading to specific spiro-fused indolines. nih.gov
Oxidative CyclizationStereoselectivityFormation of fused ring systems with defined stereochemistry at the junction points.

Role in Academic Drug Discovery Research Beyond Direct Biological Testing

In the field of medicinal chemistry and drug discovery, the indole and indoline scaffolds are considered "privileged structures." nih.govcapes.gov.br This term signifies a molecular framework that is capable of binding to multiple, diverse biological targets with high affinity. nih.gov The indole nucleus is present in a vast number of natural products and synthetic drugs with a wide range of therapeutic applications. nih.govnih.gov

This compound, as a substituted indoline, serves as an ideal starting point or building block in the early stages of drug discovery research. nih.gov Its role is not typically as a final, biologically active compound itself, but rather as a foundational scaffold upon which molecular diversity can be built. Medicinal chemists synthesize libraries of related compounds by adding various functional groups to the 5-ethylindoline core. The ethyl group itself represents a point of variation compared to unsubstituted indoline, allowing researchers to probe how alkyl substitution at the C5 position affects binding to a biological target.

By using this compound as a starting material, research programs can systematically explore structure-activity relationships (SAR). For example, the indoline nitrogen can be acylated or alkylated, and the aromatic ring can undergo further substitution. These derivatives can then be screened against various biological targets like enzymes or receptors. This approach accelerates the discovery of new lead compounds by providing a reliable and versatile scaffold that can be readily modified.

Scaffold for Combinatorial Library Generation

The core structure of this compound presents several points for chemical modification, making it a potentially viable scaffold for the creation of a combinatorial library. A combinatorial library is a collection of a large number of chemical compounds synthesized in a systematic way. nih.gov The primary goal of such a library is to screen a wide range of chemical diversity to identify "hit" compounds with desirable biological activity.

The 5-Ethylindoline scaffold offers at least two key positions for diversification: the nitrogen atom of the indoline ring and various positions on the aromatic ring, which could be further functionalized. For instance, the secondary amine of the indoline ring can be readily acylated, alkylated, or used in other coupling reactions to introduce a wide variety of substituents. The ethyl group at the 5-position also offers a handle for further chemical transformations, although modifications at this position might be less straightforward than at the nitrogen.

Table 1: Potential Reactions for Diversification of the 5-Ethylindoline Scaffold

Reaction TypeReagents and ConditionsPotential for Diversity
N-AcylationAcid chlorides, anhydrides, or carboxylic acids with coupling agentsIntroduction of a wide array of amide functionalities.
N-AlkylationAlkyl halides, reductive amination with aldehydes/ketonesIncorporation of various alkyl and arylalkyl groups.
N-ArylationBuchwald-Hartwig or Ullmann coupling with aryl halidesAttachment of diverse aromatic and heteroaromatic rings.
Aromatic SubstitutionElectrophilic aromatic substitution (e.g., nitration, halogenation)Functionalization of the benzene ring for further modification.

By systematically applying these reactions with a diverse set of building blocks, a large library of 5-ethylindoline derivatives could be generated. This library could then be screened against various biological targets to identify novel bioactive compounds.

Lead Structure Design in Ligand-Based and Structure-Based Approaches

Once a "hit" compound is identified from a screening campaign, its structure can be optimized to improve its potency, selectivity, and pharmacokinetic properties. This process, known as lead optimization, often employs ligand-based and structure-based design strategies.

Ligand-Based Lead Design

In the absence of a three-dimensional structure of the biological target, ligand-based drug design relies on the knowledge of other molecules that bind to the target. If a series of 5-ethylindoline derivatives were found to be active, their structure-activity relationships (SAR) could be analyzed. For example, a quantitative structure-activity relationship (QSAR) model could be developed to correlate the physicochemical properties of the substituents with their biological activity. This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Structure-Based Lead Design

If the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design can be employed. nih.govnih.gov In this approach, the binding mode of a 5-ethylindoline derivative within the active site of the target can be modeled using computational docking.

This modeling can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For instance, the indoline nitrogen might act as a hydrogen bond donor or acceptor, while the ethyl group could fit into a hydrophobic pocket. This information is invaluable for designing new derivatives with improved binding affinity. For example, if a vacant hydrophobic pocket is identified near the ethyl group, a derivative with a larger alkyl group at the 5-position might be synthesized to better fill this pocket and enhance potency.

Advanced Analytical Method Development and Validation for 5 Ethylindoline Hydrochloride

Chromatographic Method Development

Chromatographic techniques are central to the separation and quantification of 5-Ethylindoline (B1627181) hydrochloride from its potential impurities and degradation products. The development of these methods focuses on achieving high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 5-Ethylindoline hydrochloride. A reverse-phase HPLC (RP-HPLC) method is typically the approach of choice due to the compound's aromatic nature and moderate polarity.

Method development begins with the selection of a suitable stationary phase, commonly a C18 or C8 column, which provides hydrophobic interactions necessary for retaining the analyte. cetjournal.it The mobile phase composition is then optimized to achieve adequate retention and separation from impurities. A typical mobile phase consists of an aqueous component with an acid modifier (e.g., formic acid, trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cetjournal.itmdpi.com The acidic modifier helps to ensure consistent ionization of the amine group, leading to sharp, symmetrical peaks.

Optimization is a systematic process. Key parameters are adjusted to achieve the desired chromatographic performance, specifically resolution (Rs > 2) between the main peak and its closest eluting impurity, theoretical plates (N > 2000), and a tailing factor (T) between 0.9 and 1.5. A UV detector is commonly used, with the detection wavelength set at the absorbance maximum of the indoline (B122111) chromophore, typically around 280 nm, to ensure high sensitivity. cetjournal.itmdpi.com

An example of parameter optimization is presented in the table below, illustrating the effect of changing the mobile phase composition on the retention time and resolution of this compound from a hypothetical impurity.

Table 1: HPLC Method Optimization for this compound Column: C18 (4.6 x 250 mm, 5 µm), Flow Rate: 1.0 mL/min, Detection: UV at 280 nm

Trial Mobile Phase (Aqueous:Organic) Retention Time (min) Resolution (Rs) Observations
1 70:30 (0.1% TFA in Water : Methanol) 12.5 1.2 Poor resolution, long run time.
2 50:50 (0.1% TFA in Water : Methanol) 6.8 1.8 Improved retention and resolution.
3 40:60 (0.1% TFA in Water : Methanol) 4.2 2.1 Optimal retention and baseline separation.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has low volatility due to its salt form, analysis of the free base (5-Ethylindoline) is feasible. The primary challenge is ensuring the compound's thermal stability in the injector and column.

Method development for the free base would involve selecting a capillary column with a suitable stationary phase, such as a low-to-mid polarity phase like a 5% phenyl-polysiloxane (e.g., DB-5 or HP-5MS). oup.comnotulaebotanicae.ro The oven temperature program is optimized to ensure separation from any volatile impurities without causing on-column degradation. The injector and detector temperatures are also critical; they must be high enough to ensure efficient volatilization but not so high as to induce thermal breakdown. A flame ionization detector (FID) is typically used for its robust response to organic compounds.

For trace analysis or if the free base exhibits poor chromatographic behavior, derivatization may be necessary. The secondary amine of the indoline ring can be acylated (e.g., using pentafluoropropionic anhydride) to create a more volatile and thermally stable derivative suitable for detection by an electron capture detector (ECD), which offers very high sensitivity. nih.gov

Table 2: Illustrative GC Parameters for 5-Ethylindoline (Free Base)

Parameter Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at 1 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)

For unambiguous identification of impurities and degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods couple the separation power of chromatography with the definitive structural information provided by mass spectrometry. researchgate.netresearchgate.net

In an LC-MS setup, the effluent from the HPLC column is directed into a mass spectrometer. Ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for a molecule like 5-Ethylindoline. nih.gov ESI would typically be run in positive ion mode to generate the protonated molecular ion [M+H]+. By performing tandem MS (MS/MS), this parent ion can be fragmented to produce a characteristic pattern that helps in the structural elucidation of the parent compound and any co-eluting impurities. nih.govmdpi.com This is crucial for stability studies where the identity of degradation products must be determined.

Similarly, GC-MS combines the separation from a GC system with a mass spectrometer, typically using Electron Ionization (EI). EI generates a reproducible fragmentation pattern that can be compared against spectral libraries for positive identification of volatile impurities. notulaebotanicae.ro

Table 3: Potential Mass Spectrometry Data for 5-Ethylindoline

Technique Ionization Mode Parent Ion (m/z) Key Fragment Ions (m/z) Application
LC-MS ESI+ 148.11 ([M+H]+) 133.09 ([M-CH3]+), 118.08 ([M-C2H5]+) Purity, Impurity Identification

Electrochemical Analytical Techniques

Electrochemical methods offer an alternative or complementary approach to chromatographic techniques. They are often rapid, sensitive, and cost-effective, providing valuable information on the redox properties of the analyte. Indole (B1671886) derivatives are known to be electroactive, making them suitable candidates for electrochemical analysis. ankara.edu.trresearchgate.net

Cyclic Voltammetry (CV) is a powerful technique used to investigate the oxidation and reduction processes of a substance. wikipedia.org For this compound, CV can be used to determine its oxidation potential, which is related to the electron-donating ability of the indoline ring system. The analysis is typically performed in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). rsc.org

A voltammogram is obtained by scanning the potential and measuring the resulting current. 5-Ethylindoline would be expected to show an irreversible oxidation peak corresponding to the oxidation of the nitrogen-containing ring. ankara.edu.trrsc.org The peak potential (Ep) provides information about the ease of oxidation, while the peak current (Ip) is proportional to the analyte concentration. This technique is valuable for understanding potential degradation pathways involving oxidation and for developing quantitative methods based on voltammetry.

Potentiometric and amperometric methods can be developed for the direct quantification of this compound.

Potentiometric methods measure the potential difference between two electrodes. A common application is potentiometric titration. For this compound, two titration strategies are possible:

Chloride Ion Titration: The hydrochloride salt can be assayed by titrating the chloride ion with a standard solution of silver nitrate (B79036) (AgNO₃). The endpoint is detected as a sharp change in potential using a silver indicator electrode. metrohm.com

Acid-Base Titration: The protonated indoline (the conjugate acid) can be titrated as a weak acid in a non-aqueous solvent (e.g., ethanol) with a strong base like sodium hydroxide. agroparistech.fr This method is specific to the organic base portion of the salt.

Amperometric methods measure the current resulting from the electrochemical oxidation or reduction of the analyte at a constant applied potential. mdpi.com Based on the data from cyclic voltammetry, a potential can be selected on the rising portion of the oxidation wave where the current is proportional to the concentration of 5-Ethylindoline. This principle can be used to develop highly sensitive amperometric sensors or for amperometric detection in flow-based systems like HPLC. nih.govnih.gov These methods are often characterized by low detection limits and rapid response times.

Method Validation Parameters for Rigorous Research Applications

Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for the intended analytical applications. The key parameters for validation include specificity, selectivity, precision, accuracy, robustness, ruggedness, linearity, and range.

Specificity and Selectivity Assessment

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. acs.org Selectivity, often used interchangeably with specificity, refers to the ability of the method to discriminate between the analyte and other substances in the sample. acs.org

For an HPLC method for this compound, specificity would be demonstrated by showing that the peak for this compound is well-resolved from any other peaks originating from potential impurities or excipients. This is typically achieved by analyzing a placebo formulation and a sample of this compound that has been subjected to stress conditions (e.g., heat, light, acid, and base hydrolysis) to intentionally generate degradation products.

Illustrative Data for Specificity Assessment of a Hypothesized HPLC Method for this compound

Condition Observation Conclusion
Analysis of PlaceboNo interfering peaks at the retention time of this compound.The method is selective against placebo components.
Stressed Sample (Acid Hydrolysis)The main peak for this compound is well-resolved from degradation product peaks.The method is specific and stability-indicating.
Stressed Sample (Base Hydrolysis)The main peak for this compound is well-resolved from degradation product peaks.The method is specific and stability-indicating.
Stressed Sample (Oxidative Stress)The main peak for this compound is well-resolved from degradation product peaks.The method is specific and stability-indicating.
Stressed Sample (Thermal Stress)The main peak for this compound is well-resolved from degradation product peaks.The method is specific and stability-indicating.
Stressed Sample (Photolytic Stress)The main peak for this compound is well-resolved from degradation product peaks.The method is specific and stability-indicating.

Precision and Accuracy Determination

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

Precision is assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Reproducibility: The precision between different laboratories.

Accuracy is typically determined by analyzing a sample of known concentration (e.g., a standard reference material) and comparing the measured value to the true value. Another approach is to perform a recovery study by spiking a placebo with a known amount of this compound at different concentration levels.

Illustrative Data for Precision and Accuracy of a Hypothesized HPLC Method for this compound

Precision (Repeatability)

Concentration Level n Mean Assay (%) Standard Deviation RSD (%)
80% 6 99.8 0.45 0.45
100% 6 100.1 0.32 0.32

Intermediate Precision

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
n 6 6
Mean Assay (%) 100.2 99.9
Standard Deviation 0.41 0.38

| RSD (%) | 0.41 | 0.38 |

Accuracy (Recovery Study)

Spiked Concentration (µg/mL) Amount Added (µg/mL) Amount Found (µg/mL) (mean, n=3) % Recovery % RSD
80 80.1 79.9 99.75 0.62
100 100.2 100.5 100.30 0.45

Robustness and Ruggedness Evaluation

Robustness is the capacity of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmaguideline.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days. pharmaguideline.com

For an HPLC method, robustness would be evaluated by intentionally varying parameters such as:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Column temperature

Flow rate

The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is then assessed.

Illustrative Data for Robustness of a Hypothesized HPLC Method for this compound

Parameter Varied Variation Effect on Retention Time Effect on Peak Area (% Change) Resolution (between 5-Ethylindoline and nearest impurity)
Mobile Phase pH± 0.2 unitsMinor shift< 2%> 2.0
Organic Phase Composition± 2%Noticeable shift< 2%> 2.0
Column Temperature± 5 °CMinor shift< 2%> 2.0
Flow Rate± 0.1 mL/minNoticeable shift< 2%> 2.0

Linearity and Range Establishment

Linearity is the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Linearity is typically evaluated by analyzing a series of dilutions of a stock solution of this compound. A calibration curve is then constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. For the assay of a drug substance, the range is typically 80% to 120% of the test concentration.

Illustrative Data for Linearity of a Hypothesized HPLC Method for this compound

Concentration (µg/mL) Peak Area (Arbitrary Units)
80120500
90135600
100150800
110165900
120181000

Linearity Parameters

Parameter Value
Range 80 - 120 µg/mL
Correlation Coefficient (r²) 0.9995
Slope 1505

| Y-intercept | 350 |

Q & A

Q. What are the standard methodologies for synthesizing 5-ethylindoline hydrochloride, and how do reaction conditions influence yield and purity?

  • Answer : Synthesis typically involves alkylation of indoline derivatives under controlled pH and temperature. For example, ethylation of indoline using ethyl halides in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere, followed by hydrochloric acid neutralization. Yield optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify byproducts (e.g., diethylated impurities) . Purity is assessed using melting point analysis, NMR spectroscopy, and elemental analysis. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of ethylating agent to indoline) and reaction time (6–12 hours) can improve efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Answer :
  • 1H/13C NMR : Confirms structural integrity by identifying ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH2) and aromatic protons (δ 6.5–7.5 ppm) .
  • HPLC-PDA : Quantifies purity using a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), and UV detection at 254 nm. Retention time typically 8–10 minutes .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (m/z ~181.7 for [M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design in vitro and in vivo studies to assess the pharmacokinetic profile of this compound?

  • Answer :
  • In vitro : Use Caco-2 cell monolayers to evaluate intestinal permeability. Measure apparent permeability (Papp) values under physiologically relevant pH (6.5–7.4) .
  • In vivo : Administer the compound to rodent models (e.g., Sprague-Dawley rats) intravenously (1–5 mg/kg) and orally (10–20 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, Cmax, and t1/2 .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Answer :
  • Replication : Repeat experiments under identical conditions (e.g., cell lines, incubation time) to confirm reproducibility .
  • Meta-analysis : Pool data from multiple studies (e.g., IC50 values in enzyme inhibition assays) and apply statistical models (random-effects) to account for heterogeneity .
  • Error Analysis : Quantify experimental uncertainty (e.g., ±15% for cell viability assays) and assess confounding factors (e.g., solvent DMSO concentration >0.1% causing cytotoxicity) .

Q. How should researchers validate analytical methods for detecting this compound in complex matrices (e.g., plasma, tissue homogenates)?

  • Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Test 5–1000 ng/mL range; R² ≥0.99 .
  • Precision/Accuracy : Intra-day/inter-day CV ≤15%; recovery 85–115% .
  • Selectivity : Confirm no interference from matrix components (e.g., albumin) via blank samples .

Q. What experimental approaches assess the stability of this compound under varying storage conditions?

  • Answer :
  • Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Monitor degradation products via HPLC. Acidic/basic conditions (pH 1–13) identify hydrolysis pathways .
  • Long-Term Stability : Store at -20°C, 4°C, and 25°C. Sample at 0, 3, 6, 12 months. Use Arrhenius equation to predict shelf life .

Q. How can systematic reviews address gaps in mechanistic studies of this compound?

  • Answer : Apply PRISMA guidelines:
  • Search Strategy : Use PubMed, SciFinder, and Reaxys with keywords "this compound AND (mechanism OR pathway)" .
  • Data Synthesis : Categorize findings by biological targets (e.g., GPCRs, ion channels) and apply GRADE criteria to evaluate evidence quality .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
  • Storage : Keep in airtight containers at -20°C; avoid prolonged exposure to light .

Q. How do researchers compare the efficacy of this compound with structurally analogous compounds (e.g., 5-methylindoline derivatives)?

  • Answer :
  • SAR Studies : Synthesize analogs and test in parallel assays (e.g., receptor binding affinity).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding energies and interaction motifs .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant potency differences (p <0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.